

Benchmarking Purity: A Comparative Guide to Commercially Available 1-(4-Nitrophenyl)piperazine

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Compound of Interest

Compound Name: 1-(4-Nitrophenyl)piperazine

Cat. No.: B103982

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For researchers, scientists, and professionals in drug development, the purity of starting materials is a critical parameter that can significantly impact experimental outcomes and the quality of synthesized compounds. This guide provides a comparative overview of the stated purity of commercially available **1-(4-Nitrophenyl)piperazine** from various suppliers. Furthermore, a detailed experimental protocol for purity determination via High-Performance Liquid Chromatography (HPLC) is presented, offering a robust method for independent verification.

Commercial Supplier Purity Overview

The following table summarizes the product specifications for **1-(4-Nitrophenyl)piperazine** as provided by several chemical suppliers. It is important to note that this data is based on the information published by the suppliers and has not been independently verified. Researchers are encouraged to request lot-specific Certificates of Analysis (CoA) for detailed purity information.

Supplier	CAS Number	Stated Purity	Analytical Method
Chem-Impex	6269-89-2	≥ 98%	Assay by titration[1]
Aladdin Scientific	6269-89-2	min 98%	Not Specified[2]
AKSci	260252-87-7 (HCl salt)	98% (HPLC)	HPLC[3]
Sigma-Aldrich	6269-89-2	97%	Not Specified[4]
Thermo Scientific	6269-89-2	98%	≥97.5% (GC)[5][6]
TCI America	6269-89-2	≥98.0% (T)	Titration[7]

Experimental Protocol: Purity Determination by HPLC

This protocol outlines a standard method for the determination of the purity of **1-(4-Nitrophenyl)piperazine** using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection.

1. Objective: To determine the purity of a given sample of **1-(4-Nitrophenyl)piperazine** by calculating the area percentage of the main peak.

2. Materials and Reagents:

- **1-(4-Nitrophenyl)piperazine** sample
- Acetonitrile (HPLC grade)
- Water (HPLC grade)
- Formic acid (analytical grade)
- Methanol (HPLC grade)
- Volumetric flasks (10 mL, 100 mL)

- Pipettes
- Autosampler vials
- Syringe filters (0.45 µm)

3. Instrumentation:

- High-Performance Liquid Chromatography (HPLC) system equipped with:
 - Quaternary or binary pump
 - Autosampler
 - Column oven
 - UV-Vis detector

4. Chromatographic Conditions:

- Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)
- Mobile Phase A: 0.1% Formic acid in Water
- Mobile Phase B: 0.1% Formic acid in Acetonitrile
- Gradient:

Time (min)	% A	% B
0	90	10
20	10	90
25	10	90
26	90	10

| 30 | 90 | 10 |

- Flow Rate: 1.0 mL/min
- Column Temperature: 30 °C
- Detection Wavelength: 254 nm
- Injection Volume: 10 µL

5. Standard and Sample Preparation:

- Standard Preparation: Accurately weigh approximately 10 mg of a **1-(4-Nitrophenyl)piperazine** reference standard and dissolve it in 10 mL of methanol to obtain a concentration of 1 mg/mL. Further dilute to a working concentration of 0.1 mg/mL with the initial mobile phase composition (90:10 Water:Acetonitrile).
- Sample Preparation: Accurately weigh approximately 10 mg of the **1-(4-Nitrophenyl)piperazine** sample to be tested and dissolve it in 10 mL of methanol. Further dilute to a working concentration of 0.1 mg/mL with the initial mobile phase composition.
- Filter all solutions through a 0.45 µm syringe filter into autosampler vials before injection.

6. Analysis Procedure:

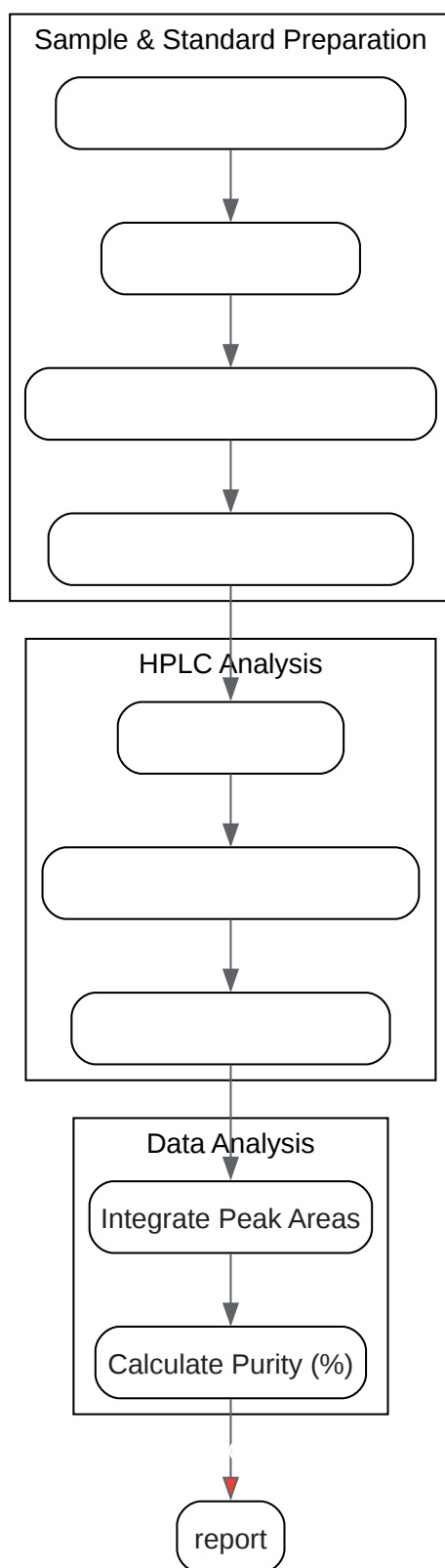
- Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.
- Inject a blank (methanol or initial mobile phase) to ensure the system is clean.
- Inject the standard solution to determine the retention time of the **1-(4-Nitrophenyl)piperazine** peak.
- Inject the sample solution in triplicate.
- After the analysis, wash the column with a high percentage of organic solvent (e.g., 100% acetonitrile) to remove any strongly retained compounds.

7. Data Analysis:

- Integrate the peaks in the chromatograms for the sample injections.
- Calculate the area percentage of the main peak (**1-(4-Nitrophenyl)piperazine**) relative to the total area of all peaks in the chromatogram.
 - $\text{Purity (\%)} = (\text{Area of Main Peak} / \text{Total Area of All Peaks}) \times 100$

Visualizing the Workflow

The following diagram illustrates the key steps in the experimental workflow for determining the purity of **1-(4-Nitrophenyl)piperazine**.



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- To cite this document: BenchChem. [Benchmarking Purity: A Comparative Guide to Commercially Available 1-(4-Nitrophenyl)piperazine]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b103982#benchmarking-the-purity-of-commercially-available-1-4-nitrophenyl-piperazine>]

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